4-Chloro-2-methoxy-1,5-naphthyridine
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Overview
Description
4-Chloro-2-methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a chlorine atom at the 4-position and a methoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxy-1,5-naphthyridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts such as palladium acetate or palladium on carbon, along with ligands like triphenylphosphine.
Major Products Formed
Substitution: Formation of 4-substituted derivatives.
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of dihydronaphthyridines.
Cross-Coupling: Formation of biaryl or alkyl-aryl derivatives.
Scientific Research Applications
4-Chloro-2-methoxy-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets and interfering with their normal function. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1,5-naphthyridine
- 4-Hydroxy-1,5-naphthyridine
- 4-Amino-1,5-naphthyridine
- 4-Methylthio-1,5-naphthyridine
Uniqueness
4-Chloro-2-methoxy-1,5-naphthyridine is unique due to the presence of both a chlorine atom and a methoxy group on the naphthyridine core. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the methoxy group can influence its solubility and interaction with biological targets .
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-2-methoxy-1,5-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O/c1-13-8-5-6(10)9-7(12-8)3-2-4-11-9/h2-5H,1H3 |
InChI Key |
KSFVUOKTLCOGNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=C1)Cl)N=CC=C2 |
Origin of Product |
United States |
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